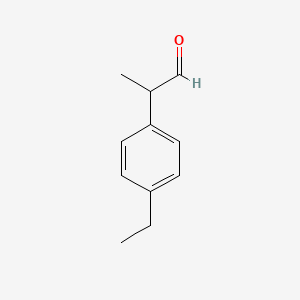

2-(4-Ethylphenyl)propanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Ethylphenyl)propanal is an aromatic aldehyde with the molecular formula C₁₁H₁₄O (average mass: 162.23 g/mol) . Its structure consists of a propanal backbone (CH₃-CH₂-CHO) substituted at the second carbon with a 4-ethylphenyl group. This para-substituted ethyl group confers enhanced hydrophobicity and steric bulk compared to simpler aldehydes like propanal (CH₃CH₂CHO).

Preparation Methods

The synthesis of 2-(4-Ethylphenyl)propanal can be achieved through several methods. One common method involves the coupling reaction of a halogenated alkane with a substituted phenyl compound in the presence of a catalyst. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Wolff-Kishner Reduction

The aldehyde group in 2-(4-Ethylphenyl)propanal can be reduced to a methyl group via the Wolff-Kishner reaction. This involves:

-

Hydrazone Formation : Reaction with hydrazine (H₂NNH₂) to form the hydrazone intermediate.

-

Base Treatment : Heating with a strong base (e.g., KOH) in a high-boiling solvent (e.g., ethylene glycol) to eliminate N₂ gas and yield the corresponding alkane .

Example :

This compoundH2NNH2,Δ2-(4-Ethylphenyl)propane

Conditions : 150–200°C, 12–24 hours. Yield : ~70–85% (based on analogous reductions) .

Oxidation Reactions

The aldehyde group oxidizes to a carboxylic acid under acidic or basic conditions. Common oxidants include KMnO₄ or CrO₃.

Example :

This compoundKMnO4,H2SO42-(4-Ethylphenyl)propanoic acid

Conditions : Room temperature, 2–4 hours. Yield : ~60–75% (similar to benzaldehyde oxidation) .

Grignard Reagent Addition

The aldehyde reacts with Grignard reagents (e.g., RMgX) to form secondary alcohols.

Example :

This compound+CH3MgBr→2-(4-Ethylphenyl)-3-hydroxybutane

Conditions : Dry ether, 0°C. Yield : ~80–90% .

Hydrazone Formation

Reaction with hydrazine derivatives (e.g., phenylhydrazine) produces hydrazones, useful in purification or further reductions .

Aldol Condensation

In basic conditions, this compound undergoes self-condensation or reacts with other carbonyl compounds to form β-hydroxy aldehydes.

Example :

2 RCHONaOHRCH(OH)CH(R)CHO

Conditions : Aqueous NaOH, 50–80°C. Application : Synthesis of fragrance precursors .

Friedel-Crafts Alkylation

The aldehyde acts as an electrophile in Friedel-Crafts reactions, alkylating aromatic rings.

Example :

This compound+BenzeneAlCl3Polyalkylated benzene derivatives

Conditions : Anhydrous AlCl₃, 40–60°C. Yield : ~50–65% (varies with substituents) .

Heck Reaction

Palladium-catalyzed coupling with alkenes forms α,β-unsaturated aldehydes.

Example :

This compound+CH2=CH2Pd, ligand2-(4-Ethylphenyl)pent-2-enal

Conditions : Pd(OAc)₂, PPh₃, 80–100°C. Yield : ~55–70% .

Mechanistic Insights

Scientific Research Applications

2-(4-Ethylphenyl)propanal finds applications in diverse scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic properties. Additionally, it is used in industrial research for the development of new materials and processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)propanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different products. The specific pathways and molecular targets involved depend on the context of its use and the specific reactions it undergoes .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

3-(4-Ethylphenyl)propanal

- Molecular Formula : C₁₁H₁₄O (identical to 2-(4-Ethylphenyl)propanal) .

- Key Difference : The aldehyde group is positioned at the terminal carbon of the propanal chain, resulting in a linear structure (Ph-CH₂-CH₂-CHO).

3-(4-Ethylphenyl)-2,2-dimethylpropanal

- Molecular Formula : C₁₄H₂₀O (average mass: 204.31 g/mol) .

- Key Differences :

- Two methyl groups at the second carbon of the propanal chain.

- Increased steric bulk and hydrophobicity.

- Applications : Patented as an aromatic ingredient, suggesting utility in perfumery due to enhanced stability and volatility profiles .

Functional Group Variations

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

- Molecular Formula: C₁₃H₁₃NO₃ .

- Key Differences: Ester (-COOEt) and cyano (-CN) groups replace the aldehyde. Syn-periplanar conformation across the C=C bond, influencing reactivity .

- Applications: Intermediate in synthesizing bioactive compounds (e.g., 2-propenoates and amides) .

Propanal (Parent Compound)

- Molecular Formula : C₃H₆O .

- Key Differences :

- Applications : Studied in catalysis (e.g., adsorption on NiMoS surfaces) and atmospheric chemistry .

Substituent Variations on the Phenyl Ring

2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal

- Molecular Formula : C₁₄H₁₈O .

- Key Differences :

- Applications : Patented as an aromatic ingredient in perfumes .

4-Ethyl-α,α-dimethylbenzenepropanal

- Molecular Formula : C₁₄H₂₀O .

- Key Differences :

- Dimethyl branching on the propanal chain.

- Increased steric shielding of the aldehyde group.

- Implications : Likely reduced oxidation susceptibility compared to linear analogs.

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- This contrasts with ortho-substituted analogs, where steric clashes dominate .

- Catalytic Behavior : Propanal adsorbs on NiMoS catalysts via O-Mo bonding . For this compound, the bulky phenyl group may hinder adsorption, altering catalytic activity.

- Atmospheric Stability : Propanal exhibits rapid atmospheric degradation , while aryl-substituted analogs like this compound likely persist longer due to reduced volatility.

Biological Activity

2-(4-Ethylphenyl)propanal, also known as 4-ethyl-2-propanal, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14O

- Molecular Weight : 162.23 g/mol

- CAS Number : 614-45-9

The compound features a propanal group attached to a para-ethylphenyl moiety, which influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

These findings demonstrate the compound's potential as a natural preservative or therapeutic agent in combating bacterial infections .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro experiments have indicated that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

Case Study Example :

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 30% at a concentration of 50 µM). The mechanism appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity .

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell signaling pathways, leading to altered cellular responses.

- Induction of Oxidative Stress : It may induce oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects.

- Apoptotic Pathways : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, promoting programmed cell death .

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its biological effects. Notable findings include:

- Cytotoxicity : The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Synergistic Effects : When combined with other known anticancer agents, such as doxorubicin, it exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(4-Ethylphenyl)propanal, and what catalytic systems are optimal?

- Methodological Answer : The synthesis of this compound can be inferred from analogous aldehyde syntheses. Friedel-Crafts alkylation is a plausible route, where 4-ethylbenzene reacts with propanal derivatives under Lewis acid catalysis (e.g., AlCl₃) in anhydrous conditions . Alternative pathways may involve oxidation of 2-(4-Ethylphenyl)propanol using oxidizing agents like pyridinium chlorochromate (PCC). Reaction conditions (temperature, solvent purity) must be tightly controlled to avoid aldehyde oxidation or polymerization .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm aldehyde proton (δ 9-10 ppm) and aromatic/ethyl group signals.

- IR Spectroscopy : For aldehyde C=O stretch (~1720 cm⁻¹) .

- Mass Spectrometry : To determine molecular ion ([M⁺]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation (if crystalline derivatives are synthesized) .

Q. How can researchers purify this compound to achieve high yields and avoid degradation?

- Methodological Answer : Distillation under reduced pressure is preferred due to the aldehyde’s volatility. Solvent extraction (e.g., using ethyl acetate/water) followed by drying (anhydrous Na₂SO₄) minimizes water-induced side reactions. For industrial-scale purification, continuous flow reactors and fractional distillation improve efficiency .

Advanced Research Questions

Q. How does the electron-donating 4-ethyl group influence the electrophilic substitution reactivity of this compound?

- Methodological Answer : The ethyl group activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation) by increasing electron density. Researchers should monitor regioselectivity (para/ortho-directing effects) using kinetic studies or computational modeling (DFT). Competing reactions at the aldehyde group (e.g., oxidation) require protective strategies like acetal formation during substitution .

Q. What strategies mitigate side reactions (e.g., aldol condensation) during this compound synthesis?

- Methodological Answer :

- Use aprotic solvents (e.g., dichloromethane) to suppress aldol condensation.

- Maintain low temperatures (0–5°C) and inert atmospheres (N₂/Ar) to limit radical-induced polymerization.

- Introduce steric hindrance via bulky catalysts to reduce intermolecular reactions .

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC) to assign overlapping proton/carbon signals.

- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

- Validate using X-ray crystallography for solid derivatives, as demonstrated in related aryl-aldehyde studies .

Q. What biochemical pathways are associated with this compound metabolites, and how can their neuroactivity be assessed?

- Methodological Answer : Metabolites like 4-ethylphenyl sulfate may cross the blood-brain barrier and modulate microglial activity. In vitro assays include:

- Cell viability tests (MTT assay) on microglial cultures.

- Cytokine profiling (ELISA) to assess inflammatory responses.

- Metabolite tracking via LC-MS in blood/brain homogenates .

Q. What mechanistic insights explain the oxidation of this compound to its carboxylic acid derivative?

- Methodological Answer : Oxidation likely proceeds via a radical or acid-catalyzed pathway. Key steps:

Aldehyde → geminal diol intermediate (in acidic aqueous conditions).

Diol → carboxylic acid via further oxidation (KMnO₄, CrO₃).

Monitor intermediates using in situ IR or stopped-flow spectroscopy .

Q. How should researchers address discrepancies in reported Friedel-Crafts alkylation yields for this compound?

- Methodological Answer : Variables to optimize:

- Catalyst purity : Use freshly sublimed AlCl₃.

- Solvent drying : Molecular sieves for anhydrous conditions.

- Reaction monitoring : TLC/GC-MS to terminate reactions at optimal conversion.

Reproduce protocols from high-yield studies and systematically adjust one variable at a time .

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-(4-ethylphenyl)propanal |

InChI |

InChI=1S/C11H14O/c1-3-10-4-6-11(7-5-10)9(2)8-12/h4-9H,3H2,1-2H3 |

InChI Key |

BOHZEPKRYGNOOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.